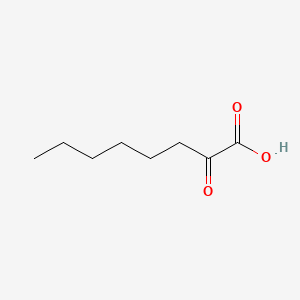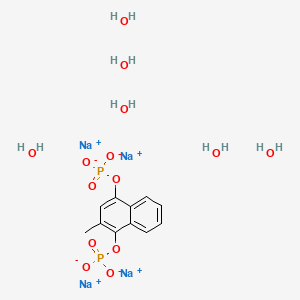
Menadiol sodium diphosphate hexahydrate
Overview
Description
Synthesis Analysis
- Formation of the salt to obtain menadiol sodium diphosphate hexahydrate with an overall yield of approximately 76% .
Molecular Structure Analysis
The molecular formula of Menadiol Sodium Diphosphate Hexahydrate is C₁₁H₈O₈P₂·4Na·6H₂O. It consists of a naphthalenediol core with phosphate groups and sodium ions .
Chemical Reactions Analysis
Menadiol sodium diphosphate is approved for the treatment and prevention of hemorrhage, particularly in obstructive jaundice (both before and after surgery) . Its mechanism of action involves supporting blood clotting by acting as a cofactor in the biosynthesis of calcium-binding proteins essential for hemostasis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Improved Synthesis
Menadiol sodium diphosphate hexahydrate has been a subject of research for its improved synthesis methods. A study reported a method for preparing water-soluble menadiol sodium diphosphate, involving the reduction of menadione with sodium dithionite to menadiol, followed by phosphorylation and salt formation, yielding menadiol sodium diphosphate hexahydrate with an overall yield of about 76% (Li, 2000).
Histochemistry and Immunohistochemistry
Menadiol diphosphate has been introduced as a substrate for nonspecific alkaline phosphatase in histochemistry and immunohistochemistry. This application followed a search for new, less expensive substrates that yield more sensitive responses and are easy to synthesize. Menadiol diphosphate proved to be stable for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins (Dikow, Gossrau & Frank, 2006).
Green Synthetic Processes
Research has been conducted on using menadiol sodium diphosphate in green synthetic processes for drug preparation. This involves pegylation, a method used to enhance the water solubility of drugs, and is part of the concept of “green drugs.” Menadiol was prepared by an ultrasound-mediated reduction of menadione in one study, emphasizing the importance of environmentally friendly drug synthesis methods (Niemczyk & Van Arnum, 2008).
Liquid Chromatography-Tandem Mass Spectrometry
A novel method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of menadione in human plasma was developed, which includes the derivatization of menadiol sodium diphosphate. This method offers higher sensitivity and precision, important for clinical and pharmacological research (Liu, Wang & Ding, 2014).
Vitamin K Supplementation Research
Menadiol diphosphate has been studied in the context of vitamin K supplementation, particularly in kidney transplant recipients. However, one study found that vitamin K supplementation (menadiol diphosphate 5 mg thrice-weekly) did not affectaortic distensibility or coronary artery calcium score, suggesting that its impact on vascular health in this context may be limited (te Velde–Keyzer & de Borst, 2021).
Metabolism and Detoxification Research
Research has also focused on the metabolism of menadione, or vitamin K3, a closely related compound to menadiol. Menadione undergoes a two-electron reduction to menadiol, which is then glucuronidated and excreted. The study identified specific human UDP-glucuronosyltransferase isoforms that participate in the glucuronidation of menadiol, suggesting potential detoxification pathways for quinones (Nishiyama et al., 2008).
Enzymatic Studies
Menadiol sodium diphosphate has been used in studies investigating the activities of cytoplasmic dehydrogenating enzymes. Specifically, menadione sodium-bisulphite, a water-soluble form of menadione, was used as an intermediate hydrogen-carrier, demonstrating its utility in biochemical research (Chayen, Loveridge & Ubhi, 2004).
Clinical Efficacy Research
Menadiol sodium diphosphate was evaluated for its efficacy in correcting coagulopathies associated with cholestasis. The study compared oral menadiol with intravenous phytomenadione, finding that oral menadiol was equally effective, simplifying patient care in certain medical situations (Green, Cairns, Harvey & Pettit, 2000).
Safety And Hazards
properties
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDGSYHBCMXSI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Na4O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217202 | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Menadiol Sodium Diphosphate | |
CAS RN |
6700-42-1 | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENADIOL SODIUM DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





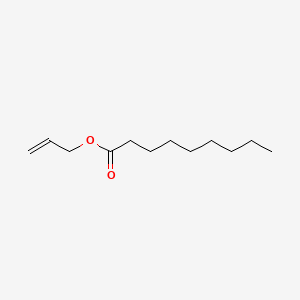

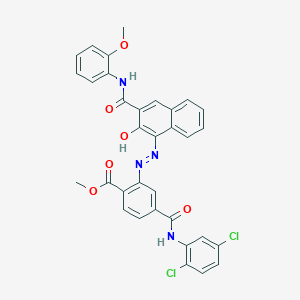
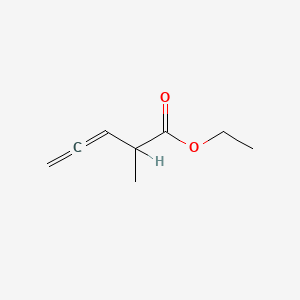


![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)
